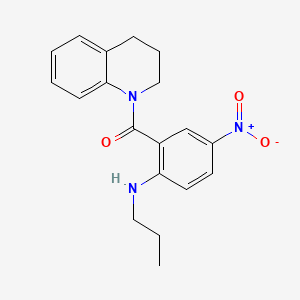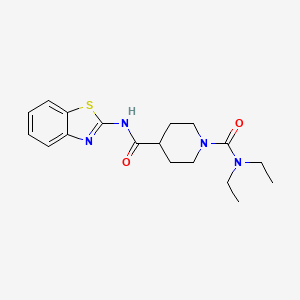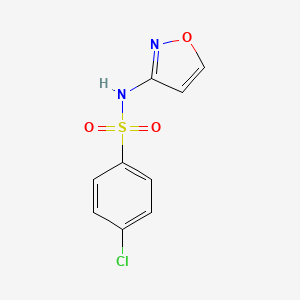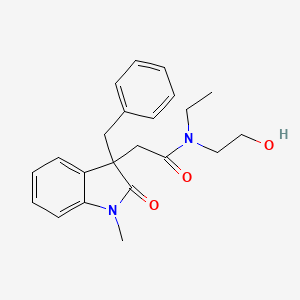
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline, also known as DNQX, is a chemical compound that belongs to the family of quinoxalinediones. It is a potent antagonist of ionotropic glutamate receptors, specifically the AMPA receptors. DNQX has been widely used in scientific research to study the role of glutamate receptors in the central nervous system and their involvement in various neurological disorders.
作用機序
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline acts as a competitive antagonist of the AMPA receptor by binding to the receptor site and preventing glutamate from binding. This leads to a decrease in the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a key process involved in synaptic plasticity and learning and memory. It has also been shown to reduce the severity of seizures in animal models of epilepsy.
実験室実験の利点と制限
One of the major advantages of using 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline in lab experiments is its high potency and specificity for the AMPA receptor. This allows researchers to selectively block the activity of the AMPA receptor and investigate its role in various neurological disorders. However, one of the limitations of using 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline is its potential to affect other glutamate receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline. One area of interest is the development of more selective and potent AMPA receptor antagonists that can be used to investigate the role of the AMPA receptor in various neurological disorders. Another area of interest is the use of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline in combination with other drugs to investigate potential synergistic effects in the treatment of neurological disorders. Finally, the development of new methods for delivering 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline to specific regions of the brain may allow for more targeted investigations of its effects on synaptic plasticity and learning and memory.
合成法
The synthesis of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline involves the reaction of 2,3-dichloroquinoxaline with aniline in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with propylamine and nitric acid to yield 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline. The chemical structure of 2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline is shown below:
科学的研究の応用
2-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-4-nitro-N-propylaniline has been extensively used in scientific research to investigate the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent antagonist of AMPA receptors, which are known to play a key role in synaptic plasticity and learning and memory.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(propylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-2-11-20-17-10-9-15(22(24)25)13-16(17)19(23)21-12-5-7-14-6-3-4-8-18(14)21/h3-4,6,8-10,13,20H,2,5,7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXVXYITBVFUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl-[5-nitro-2-(propylamino)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5295359.png)
![2-{2-chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5295365.png)
![N~1~,N~1~-diethyl-N~4~-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-1,4-piperidinedicarboxamide](/img/structure/B5295368.png)
![2-methylbenzo-1,4-quinone 1-[O-(4-bromobenzoyl)oxime]](/img/structure/B5295384.png)


![3-(2-oxo-2-{2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5295400.png)

![4-methyl-3-(4-morpholinylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5295415.png)
![[5-(1-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-1H-imidazol-2-yl)-2-furyl]methanol](/img/structure/B5295418.png)
![3-(4-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5295427.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5295441.png)
![2-({4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}methyl)benzonitrile](/img/structure/B5295444.png)
![N-{4-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-3-methylphenyl}acetamide](/img/structure/B5295452.png)